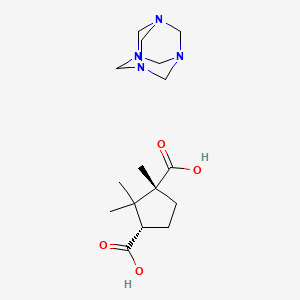

amino}-3-methylpentanoic acid](/img/structure/B12302176.png)

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-methylpentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

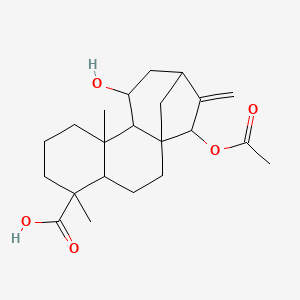

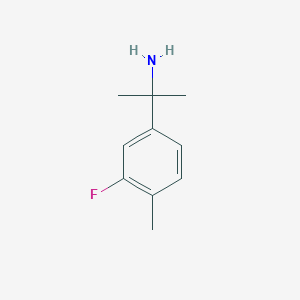

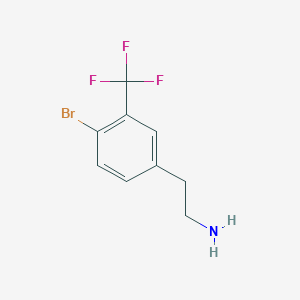

(2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルペンタン酸は、フルオレニルメトキシカルボニル (Fmoc) 保護基を特徴とする複雑な有機化合物です。 この化合物は、化学反応中のアミノ基を保護する能力があるため、ペプチド合成によく使用されます .

準備方法

合成経路と反応条件

(2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルペンタン酸の合成は、通常、Fmoc基を用いたアミノ基の保護を伴います。 これは、炭酸ナトリウムなどの塩基の存在下で、アミノ酸をフルオレニルメトキシカルボニルクロリドと反応させることで達成できます . この反応は通常、ジクロロメタンなどの有機溶媒中で低温で行われ、副反応を防ぎます。

工業的生産方法

この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、複数の反応を同時に処理できる自動ペプチド合成装置の使用が含まれ、最終生成物の高収率と純度が保証されます .

化学反応の分析

反応の種類

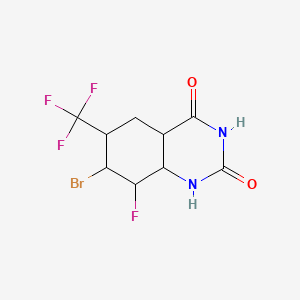

(2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルペンタン酸は、次のようなさまざまな種類の化学反応を受けます。

酸化: この化合物は、さまざまな誘導体を形成するために酸化することができます。

還元: 還元反応は、Fmoc保護基を除去して、遊離のアミノ基を明らかにすることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: ピペリジンは、穏やかな条件下でFmoc基を除去するために頻繁に使用されます。

形成された主要な生成物

科学的研究の応用

(2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルペンタン酸は、科学研究でいくつかの用途があります。

化学: アミノ酸の保護基としてペプチド合成に使用されます。

生物学: 特定のペプチドの合成を可能にすることで、タンパク質の構造と機能の研究を促進します。

医学: ペプチドベースの薬剤や治療剤の開発において役割を果たします。

作用機序

(2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルペンタン酸がその効果を発揮するメカニズムには、アミノ基の保護が含まれます。 Fmoc基はアミノ部位での不要な反応を防ぎ、他の官能基での選択的な反応を可能にします。 この選択的な保護は、ペプチドの段階的合成において非常に重要です .

類似化合物との比較

類似化合物

- (2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルブタン酸

- (2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルヘキサン酸

独自性

(2S,3R)-2-(([(9H-フルオレン-9-イル)メトキシ]カルボニル)(メチル)アミノ)-3-メチルペンタン酸の独自性は、その特定の立体化学とFmoc保護基の存在にあります。 この組み合わせにより、ペプチド合成を正確に制御することができ、研究と産業の両方の用途において貴重なツールとなっています .

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIOLCJHRZWOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)